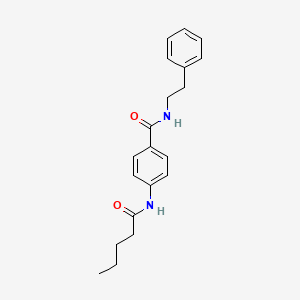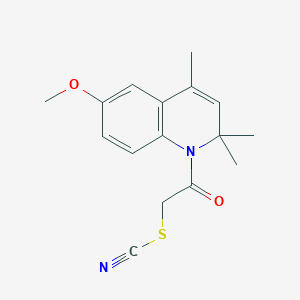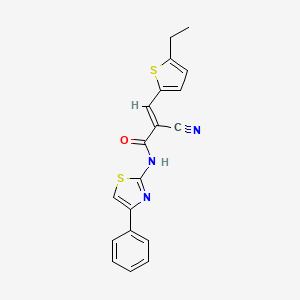
4-(pentanoylamino)-N-(2-phenylethyl)benzamide
Overview
Description
4-(pentanoylamino)-N-(2-phenylethyl)benzamide, also known as PEPA, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PEPA is a type of benzamide derivative that has shown promising results in various studies related to neuroscience and medicinal chemistry. In
Mechanism of Action
4-(pentanoylamino)-N-(2-phenylethyl)benzamide acts as a positive allosteric modulator of AMPA receptors, which are glutamate receptors that play a crucial role in synaptic plasticity and memory formation. 4-(pentanoylamino)-N-(2-phenylethyl)benzamide binds to a specific site on the receptor, which enhances the receptor's response to glutamate, leading to an increase in synaptic transmission. This mechanism of action has been studied extensively in various in vitro and in vivo models.
Biochemical and Physiological Effects:
4-(pentanoylamino)-N-(2-phenylethyl)benzamide has been shown to enhance synaptic transmission and improve memory formation in various animal models. Studies have also shown that 4-(pentanoylamino)-N-(2-phenylethyl)benzamide can protect neurons from glutamate-induced excitotoxicity, which is a common mechanism of cell death in neurological disorders. 4-(pentanoylamino)-N-(2-phenylethyl)benzamide has also been shown to have anxiolytic effects, which could be useful in the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
4-(pentanoylamino)-N-(2-phenylethyl)benzamide has several advantages for lab experiments, such as its high potency and selectivity for AMPA receptors. However, one limitation is that it can be difficult to obtain in large quantities, which could limit its use in certain experiments. Additionally, the effects of 4-(pentanoylamino)-N-(2-phenylethyl)benzamide can vary depending on the experimental conditions, which could complicate data interpretation.
Future Directions
There are several future directions for research related to 4-(pentanoylamino)-N-(2-phenylethyl)benzamide. One area of interest is the development of more potent and selective AMPA receptor modulators based on the structure of 4-(pentanoylamino)-N-(2-phenylethyl)benzamide. Another area of interest is the investigation of the potential therapeutic applications of 4-(pentanoylamino)-N-(2-phenylethyl)benzamide in various neurological disorders. Additionally, more studies are needed to understand the long-term effects of 4-(pentanoylamino)-N-(2-phenylethyl)benzamide and its potential side effects.
Conclusion:
In conclusion, 4-(pentanoylamino)-N-(2-phenylethyl)benzamide, also known as 4-(pentanoylamino)-N-(2-phenylethyl)benzamide, is a promising compound that has shown potential therapeutic applications in various neurological disorders. The synthesis method for 4-(pentanoylamino)-N-(2-phenylethyl)benzamide is simple and efficient, and its mechanism of action has been extensively studied. 4-(pentanoylamino)-N-(2-phenylethyl)benzamide has several advantages for lab experiments, but there are also limitations to its use. Future research directions for 4-(pentanoylamino)-N-(2-phenylethyl)benzamide include the development of more potent and selective AMPA receptor modulators and the investigation of its potential therapeutic applications.
Scientific Research Applications
4-(pentanoylamino)-N-(2-phenylethyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Some studies have shown that 4-(pentanoylamino)-N-(2-phenylethyl)benzamide can enhance the activity of AMPA receptors, which are involved in synaptic plasticity and memory formation. 4-(pentanoylamino)-N-(2-phenylethyl)benzamide has also been shown to have a neuroprotective effect, which could be useful in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
4-(pentanoylamino)-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-3-9-19(23)22-18-12-10-17(11-13-18)20(24)21-15-14-16-7-5-4-6-8-16/h4-8,10-13H,2-3,9,14-15H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLPDKGACZSOCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-({[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B4877574.png)
![N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4877579.png)
![3-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B4877582.png)

![4-[4-(difluoromethoxy)benzylidene]-2-(4-isopropoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4877597.png)
![2-chloro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide](/img/structure/B4877611.png)

![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2,4-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B4877620.png)

![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B4877641.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(2-isopropyl-6-methylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4877642.png)
![methyl 2-({[8-chloro-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4877643.png)
![N-(4-fluorophenyl)-2-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)acetamide](/img/structure/B4877648.png)
![N-[3-(acetylamino)phenyl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4877653.png)